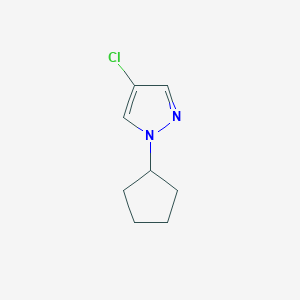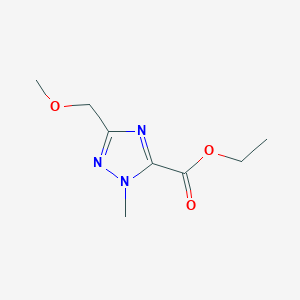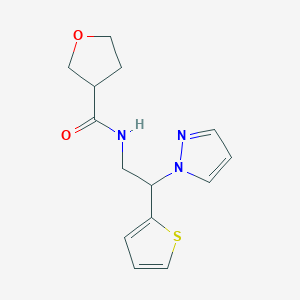
4-Chloro-1-cyclopentyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclopentyl-1H-pyrazole is a chemical compound with the molecular formula C8H11ClN2 . It is a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-Chloro-1-cyclopentyl-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Molecular Structure Analysis
The molecular structure of 4-Chloro-1-cyclopentyl-1H-pyrazole consists of a pyrazole ring attached to a cyclopentyl group at the 1-position and a chlorine atom at the 4-position . The structure displays intermolecular N—H N hydrogen bonding .Chemical Reactions Analysis
Pyrazole derivatives, including 4-Chloro-1-cyclopentyl-1H-pyrazole, can undergo various chemical reactions. For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
4-Chloro-1-cyclopentyl-1H-pyrazole is a solid compound . Its molecular weight is 170.64 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, including “4-Chloro-1-cyclopentyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are frequently used due to their chemical properties . They can be used in the development of new pesticides and other agrochemicals .
Coordination Chemistry
Pyrazoles are extensively used in coordination chemistry . They can coordinate to metals in an exo- or endo-bidentate fashion in addition to monodentate coordination .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used due to their ability to form stable complexes with various metals .
Crystallography
The crystal structures of 4-halogenated-1H-pyrazoles, including “4-Chloro-1-cyclopentyl-1H-pyrazole”, have been studied extensively . These studies provide valuable information about the properties and behaviors of these compounds .
Spectroscopy
The spectroscopic properties of 4-halogenated-1H-pyrazoles, including “4-Chloro-1-cyclopentyl-1H-pyrazole”, have been compared using both experimental and theoretical (by DFT calculations) IR and 1H NMR spectroscopic data .
Safety And Hazards
Future Directions
Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is significant interest in further exploring the potential applications of these compounds, including 4-Chloro-1-cyclopentyl-1H-pyrazole. Future research may focus on optimizing their therapeutic activity with fewer adverse effects .
properties
IUPAC Name |
4-chloro-1-cyclopentylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKKVONUGQPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-cyclopentyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)



![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2793733.png)

![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2793740.png)
